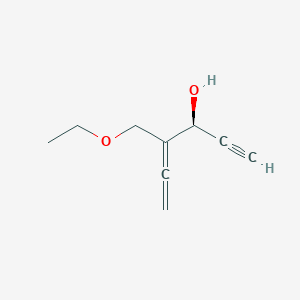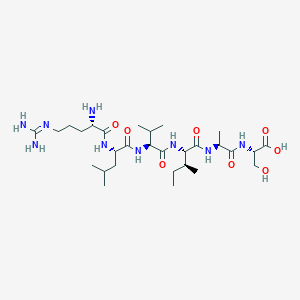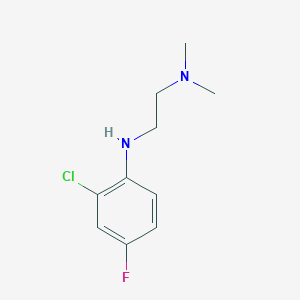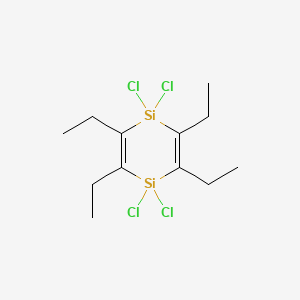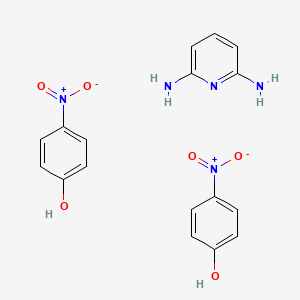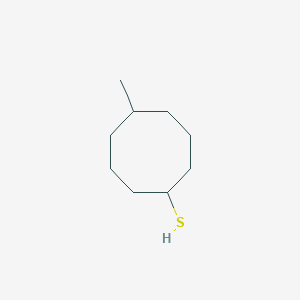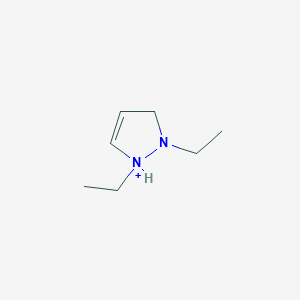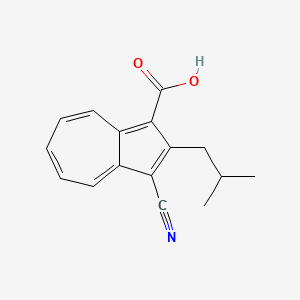![molecular formula C7H6O3S B14226733 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde CAS No. 798550-58-0](/img/structure/B14226733.png)
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
Preparation Methods
The synthesis of 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene and dioxine rings can participate in π-π interactions and hydrogen bonding. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde can be compared with other similar compounds such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Another compound with a similar fused ring system but different functional groups.
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity .
Properties
CAS No. |
798550-58-0 |
|---|---|
Molecular Formula |
C7H6O3S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2,3-dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde |
InChI |
InChI=1S/C7H6O3S/c8-4-5-3-6-7(11-5)10-2-1-9-6/h3-4H,1-2H2 |
InChI Key |
WLUDSGLZUQIJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
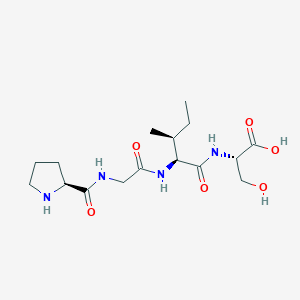
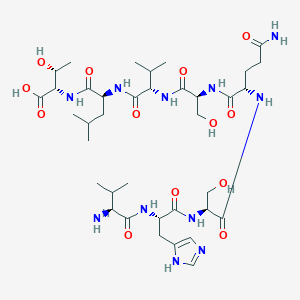
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
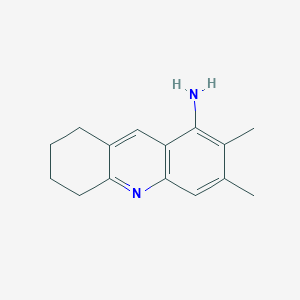
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
